molecular formula C12H15F2NO3 B2742138 3,4-difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide CAS No. 1334369-44-6

3,4-difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide

Cat. No.: B2742138
CAS No.: 1334369-44-6
M. Wt: 259.253
InChI Key: CHWHSOKASWNCNT-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide (CAS 1334369-44-6) is a chemical compound with a molecular formula of C12H15F2NO3 and a molecular weight of 259.25 g/mol . The compound features a benzamide core structure that is substituted with difluoro and a 2-hydroxy-3-methoxy-2-methylpropyl group, making it a molecule of interest in advanced medicinal chemistry and drug discovery research. While specific biological data for this compound is not available in the public domain, its structure incorporates elements common in pharmacologically active substances. The gem-difluoromethylene group is a prominent motif in medicinal chemistry, as it can serve as a bioisostere for oxygen or a carbonyl group, influencing the molecule's electronic properties, metabolic stability, and membrane permeability . Furthermore, N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide derivatives represent a class of compounds explored for their potential as inhibitors of various enzymes . Researchers may investigate this specific compound as a potential inhibitor of enzymes like lipoxygenases, given that structurally related 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been identified as potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in conditions such as diabetes, thrombosis, and cancer . The presence of the polar hydroxy and methoxy groups also suggests potential application in the synthesis of more complex peptide structures, as similar building blocks are used to improve the synthesis of "difficult" peptides . This reagent is intended for research purposes only to explore these and other potential applications.

Properties

IUPAC Name

3,4-difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO3/c1-12(17,7-18-2)6-15-11(16)8-3-4-9(13)10(14)5-8/h3-5,17H,6-7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWHSOKASWNCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=C(C=C1)F)F)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The benzene ring is nitrated to introduce nitro groups at the desired positions.

    Reduction: The nitro groups are reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Fluorination: The amine groups are then fluorinated using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amidation: The fluorinated amine is reacted with an appropriate carboxylic acid derivative to form the benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The benzamide can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid, potassium permanganate (KMnO4) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether, hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium methoxide (NaOMe) in methanol, potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzamides with different functional groups replacing the fluorine atoms.

Scientific Research Applications

3,4-difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzamide Core

Fluorination Patterns
  • 3,4-Difluorobenzamide Derivatives : The 3,4-difluoro configuration in the target compound introduces electron-withdrawing effects, enhancing stability and influencing intermolecular interactions. This contrasts with pentafluorobenzamide derivatives (e.g., compound 28 in ), where full fluorination increases lipophilicity but may reduce solubility .
Aromatic Ring Modifications
  • Methoxy and Dimethoxy Substitutions : Compounds such as N-(2-benzoyl-4,5-dimethoxyphenethyl)benzamide (3h) () feature methoxy groups on the aromatic ring, which enhance electron-donating properties and steric bulk compared to fluorine. This can alter receptor binding or catalytic activity in metal-mediated reactions .

Side Chain Variations

Hydroxy and Methoxy-Containing Chains
  • The target compound’s 2-hydroxy-3-methoxy-2-methylpropyl side chain provides both hydrogen-bond donors (hydroxyl) and acceptors (methoxy), enhancing solubility and directing group functionality for metal coordination (e.g., in C–H activation reactions) .
  • Phenethyl Side Chains : Compounds like N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide (3i) () use rigid phenethyl groups, favoring hydrophobic interactions but limiting conformational flexibility compared to branched alkyl chains .
Sulfonamide and Urea Derivatives
  • N-(2-Benzoyl-4,5-dimethoxyphenethyl)methanesulfonamide (3k) () replaces the amide with a sulfonamide group, increasing acidity (pKa ~1–2) and altering binding kinetics .
  • 1-(2-Benzoyl-4,5-dimethoxyphenethyl)-3-phenylurea (3l) () introduces a urea moiety, which strengthens hydrogen-bond networks but may reduce cell permeability due to higher polarity .

Data Tables: Structural and Analytical Comparisons

Table 1. Substituent and Functional Group Analysis
Compound Name Aromatic Substituents Side Chain Structure Molecular Weight (g/mol) Key Applications/Properties Reference
3,4-Difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide 3,4-difluoro 2-hydroxy-3-methoxy-2-methylpropyl ~285.3 (calculated) Potential directing group; high stability
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl 2-hydroxy-1,1-dimethylethyl 207.3 (calculated) N,O-bidentate metal coordination
N-(2-benzoyl-4,5-dimethoxyphenethyl)benzamide (3h) 4,5-dimethoxy, benzoyl Phenethyl 407.4 (calculated) Agrochemical intermediate
Flutolanil (N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide) 2-trifluoromethyl 3-methoxypropyl 323.3 (reported) Fungicide
Table 2. Elemental Analysis Comparison
Compound (Example) %C (Found/Calc) %H (Found/Calc) %N (Found/Calc)
N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide (3i) 74.78/74.42 6.37/6.25 3.25/3.47
N-(2-Benzoyl-4,5-dimethoxyphenethyl)methanesulfonamide (3k) 59.70/59.49 5.95/5.82 3.64/3.85

Research Findings and Implications

  • Fluorine Impact: The 3,4-difluoro configuration in the target compound likely improves metabolic stability compared to non-fluorinated analogs like those in , aligning with trends observed in agrochemicals (e.g., flutolanil’s trifluoromethyl group in ) .
  • Side Chain Flexibility : The branched hydroxy-methoxy side chain may enhance solubility in polar solvents compared to rigid phenethyl chains in , critical for pharmaceutical bioavailability .
  • Synthetic Challenges : The steric bulk of the 2-methylpropyl group could complicate amide coupling steps, necessitating optimized conditions (e.g., HATU/DIEA in ) .

Biological Activity

3,4-Difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide is a compound belonging to the benzamide class, notable for its unique structural features, including two fluorine atoms and various functional groups. This article delves into its biological activity, exploring its potential therapeutic applications and underlying mechanisms of action.

Chemical Structure and Properties

The compound can be described by the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C12H15F2NO3
  • Molecular Weight : 263.25 g/mol
  • InChI : InChI=1S/C12H15F2NO3/c1-12(17,7-18-2)6-15-11(16)8-3-4-9(13)10(14)5-8/h3-5,17H,6-7H2,1-2H3,(H,15,16)

The biological activity of this compound is attributed to its interaction with specific molecular targets. The presence of fluorine atoms enhances binding affinity and metabolic stability, which are critical for drug development. The hydroxy and methoxy groups may also influence pharmacological effects by modulating enzyme activity or receptor binding.

Biological Activity Overview

Research indicates that this compound exhibits several potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further investigation in infectious disease models.
  • Anticancer Activity : There is growing interest in the anticancer properties of benzamide derivatives. For example, compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
  • Antiviral Effects : Related studies on benzamide derivatives indicate potential antiviral activities against various viruses by enhancing intracellular levels of antiviral proteins.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialExhibits activity against certain bacteria
AnticancerInduces apoptosis in cancer cell lines
AntiviralInhibits replication of HBV in vitro

Case Study: Antiviral Activity Against HBV

In a study examining the antiviral properties of benzamide derivatives, it was found that similar compounds could inhibit hepatitis B virus (HBV) replication by increasing intracellular levels of APOBEC3G (A3G), a host restriction factor that blocks HBV replication. The mechanism involved direct interaction with HBV core proteins, suggesting that this compound may exhibit similar antiviral properties warranting further investigation .

Q & A

Q. How to interpret conflicting bioactivity data across cell lines?

  • Methodological Answer : Discrepancies may stem from metabolic differences (e.g., CYP450 expression). Use LC-MS/MS to quantify intracellular concentrations. Pair with CRISPR knockouts of suspected targets (e.g., EGFR) to confirm mechanism .

Data Contradiction Analysis

  • Example : Conflicting solubility reports may arise from polymorphic forms or residual solvents. Address via:
    • ICP-MS to quantify solvent residues.
    • Slurry bridging experiments to identify stable polymorphs .

Key Research Tools

TechniqueApplicationReference ID
Chiral HPLCEnantiomer separation
DSC/TGAStability profiling
Molecular DynamicsTarget binding validation
DoE Software (JMP, MODDE)Reaction optimization

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